
(S)-ネオリチン
概要
説明
(S)-Neolitsine is a naturally occurring alkaloid compound, primarily isolated from the herb Cassytha filiformis. It has garnered attention due to its significant vasodilatory effects and potential anthelmintic activity. The molecular formula of (S)-Neolitsine is C19H17NO4, and it has a molecular weight of 323.34 g/mol .
科学的研究の応用
(S)-Neolitsine has a wide range of scientific research applications, including:
Chemistry: (S)-Neolitsine is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: Its vasodilatory effects make it a subject of interest in cardiovascular research, particularly in studying its impact on blood vessels.
Medicine: (S)-Neolitsine’s anthelmintic activity suggests potential therapeutic applications in treating parasitic infections.
Industry: The compound’s unique properties may have applications in developing new pharmaceuticals and other industrial products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of racemic (S)-Neolitsine has been achieved from benzylisoquinoline derivatives through a photolytic ring closure reaction . This method involves the use of specific reaction conditions to facilitate the formation of the desired compound.
Industrial Production Methods: While detailed industrial production methods for (S)-Neolitsine are not extensively documented, the isolation of (S)-Neolitsine from natural sources like Cassytha filiformis remains a primary method. The extraction process involves solvent extraction and purification techniques to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: (S)-Neolitsine undergoes various chemical reactions, including:
Oxidation: (S)-Neolitsine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert (S)-Neolitsine into reduced forms, altering its chemical structure and properties.
Substitution: (S)-Neolitsine can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce more saturated compounds.
作用機序
(S)-Neolitsine exerts its effects primarily through its interaction with specific molecular targets and pathways. Its vasodilatory effects are attributed to its ability to relax precontracted rat aortic preparations, likely involving the modulation of calcium channels and other signaling pathways . The exact molecular targets and pathways involved in its anthelmintic activity are still under investigation.
類似化合物との比較
Dicentrine: Another alkaloid with potent vasorelaxing effects.
N-Methylneolitsine: A natural analogue of (S)-Neolitsine with similar biological activities.
Comparison: (S)-Neolitsine stands out due to its specific vasodilatory and anthelmintic properties. While similar compounds like Dicentrine and N-Methylneolitsine share some biological activities, (S)-Neolitsine’s unique chemical structure and effects make it a valuable compound for further research and potential therapeutic applications.
特性
IUPAC Name |
13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOKAJRKHTDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Neolitsine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2466-42-4 | |
| Record name | (S)-Neolitsine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
| Record name | (S)-Neolitsine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


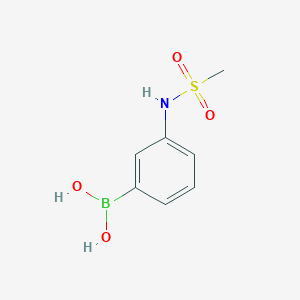
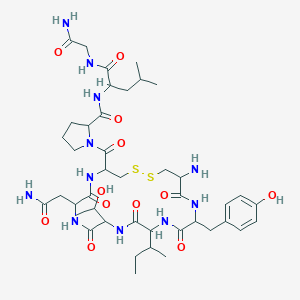
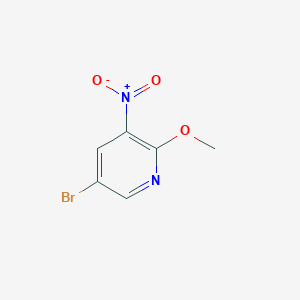
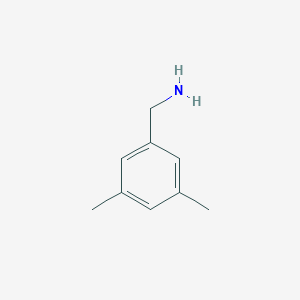


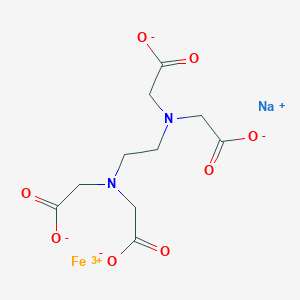
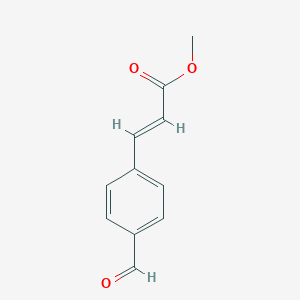
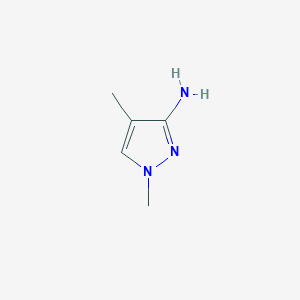
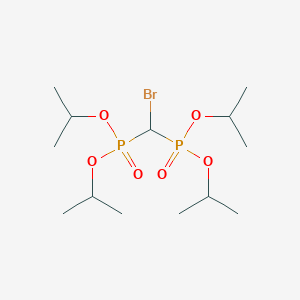

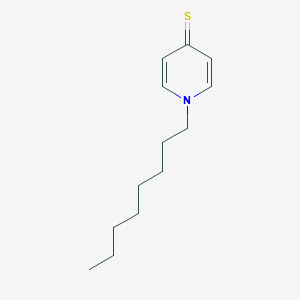
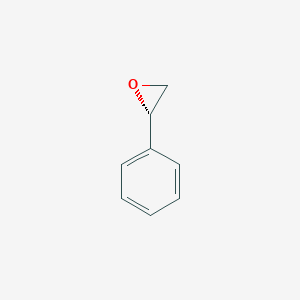
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)
